Ethyl-d5 carbamate

Vue d'ensemble

Description

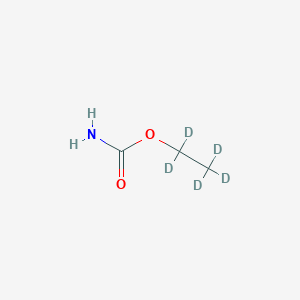

Ethyl-d5 carbamate, also known as Ethylurethane- (ethyl-D5), is an ester of carbamic acid . It is found in fermented foods and alcoholic beverages .

Synthesis Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Molecular Structure Analysis

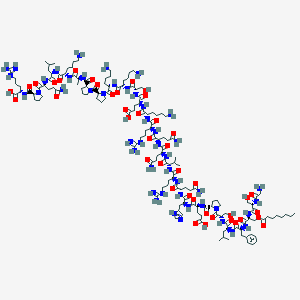

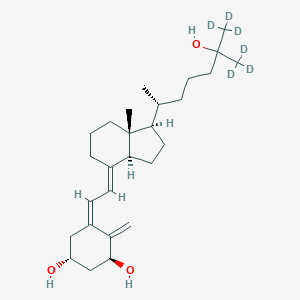

The molecular formula of this compound is C3H2D5NO2 . Its average mass is 94.124 Da and its monoisotopic mass is 94.079063 Da .

Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . Its flash point is 92.2±0.0 °C .

Applications De Recherche Scientifique

Analytical Method Development

- Ethyl carbamate (EC) is extensively studied in food chemistry for its formation through the reaction between ethanol and cyanate or N-carbamyl compounds. Research has focused on developing analytical methods to determine EC in various food matrices, such as apple juice, milk, and beef. The use of d5-EC as an internal standard has been a key aspect of these methods, enhancing accuracy and reliability in measurements (Ryu, Choi, Kim, & Koh, 2016).

Extraction Techniques 2. Optimizing procedures for analyzing EC by gas chromatography/mass spectrometry is another focus area. The inclusion of deuterated EC (d5-EC) as an internal standard in samples, followed by extraction with polystyrene crosslinked cartridges, has proven effective in minimizing solvent usage and reducing matrix interferences (Mirzoian & Mabud, 2006).

Tobacco Product Analysis 3. The presence of EC in tobacco smoke and smokeless tobacco products has been investigated using advanced techniques like HPLC–APCI–MS/MS. Ethyl carbamate-d5 is utilized as an internal standard for accurate quantification in tobacco products, highlighting the method's efficacy in detecting trace levels of EC (Stepan, Pani, Pummer, Weber, Hofbauer, Pour, Mayer-Helm, & Werneth, 2015).

Alcoholic Beverage Analysis 4. In alcoholic beverages, EC is a significant concern due to its potential toxicity. Research has focused on improving sample preparation for GC-MS-SIM analysis of EC in wine. Adjustments like using EC-d5 as an internal standard and employing different extraction solvents have been explored to enhance the accuracy and efficiency of EC determination in wine (Nóbrega, Pereira, Silva, Pereira, Medeiros, Telles, Albuquerque, Oliveira, & Lachenmeier, 2015).

Food and Environmental Toxicology 5. Ethyl carbamate's role as a potential carcinogen in various foods and alcoholic beverages has been extensively reviewed. The use of d5-EC in analytical methods for food and beverage analysis highlights the compound's importance in food safety and environmental toxicology research (Gowd, Su, Karlovsky, & Chen, 2018).

Toxicity Mitigation Strategies 6. Significant efforts have been made to develop methods for reducing the EC level in alcoholic beverages. Physical, chemical, enzymatic, and metabolic engineering technologies have been explored, with d5-EC often used in quantification and research methodologies (Zhao, Du, Zou, Fu, Zhou, & Chen, 2013).

Mécanisme D'action

Target of Action

Ethyl-d5 carbamate, also known as Urethane-d5, primarily targets the DNA in cells . It is a genotoxic compound, meaning it can interact with DNA and cause genetic mutations .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. Most of the compound entering the body is hydrolyzed and excreted, but a small portion is metabolized by cytochrome P450 . Specifically, about 0.5% of this compound is oxidized to vinyl-amino-formate epoxides, and another 0.1% is converted to N-hydroxyl-amino-ethyl formate . These substances can damage the structure of DNA, causing genetic mutations that may eventually lead to cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the metabolism of the compound by cytochrome P450, leading to the formation of genotoxic metabolites . These metabolites can bind to DNA and cause mutations, disrupting normal cellular functions and potentially leading to diseases such as cancer .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:

- Absorption : this compound is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues .

- Distribution : Once absorbed, this compound is distributed throughout the body, reaching various tissues and organs .

- Metabolism : this compound is primarily metabolized by cytochrome P450 .

- Excretion : Most of the this compound entering the body is hydrolyzed and excreted .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve DNA damage and the potential induction of genetic mutations . This can disrupt normal cellular functions and potentially lead to diseases such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of this compound from urea increases dramatically with temperature . Furthermore, the presence of ethanol can promote its carcinogenicity . Therefore, the environment in which this compound is present can significantly impact its effects on the body.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethyl-d5 carbamate is a genotoxic and carcinogenic compound that is also a by-product of fermented foods and alcoholic beverages . It is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues . Most of the this compound entering the body is hydrolyzed and excreted, but 0.5% of this compound is oxidized to vinyl-amino-formate epoxides by cytochrome P450 . Another 0.1% this compound is converted to N-hydroxyl-amino-ethyl formate via cytochrome P450 and further converted to hydroxylamine . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Cellular Effects

This compound is a genotoxic and carcinogenic compound . Animal studies have shown that this compound can increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer . The carcinogenic mechanism of this compound is gradually revealed . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to harmful substances within the body . Most of the this compound entering the body is hydrolyzed and excreted, but 0.5% of this compound is oxidized to vinyl-amino-formate epoxides by cytochrome P450 . Another 0.1% this compound is converted to N-hydroxyl-amino-ethyl formate via cytochrome P450 and further converted to hydroxylamine . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Temporal Effects in Laboratory Settings

It is known that this compound is formed in the fermentation, distillation, and storage stage

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In these animals, intakes of this compound were equal to approximately 0, 1, 3 or 9 mg/kg of body weight per day, respectively . Treatment with this compound resulted in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is generated from the reaction of the main precursors (urea and cyanide) with ethanol in the process of fermentation and storage . The metabolic pathway of this compound was partly shared with that of putrescine biosynthesis .

Propriétés

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYRKODLDBILNP-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584040 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73962-07-9 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urethane-d5 (ethyl-d5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of developing an efficient assay for simultaneous quantification of Ethyl carbamate and phthalate esters in Chinese liquor?

A1: Chinese liquor often contains trace amounts of Ethyl carbamate, a potential carcinogen, and phthalate esters, known endocrine disruptors. The development of an efficient and simultaneous GC-MS assay allows researchers to accurately quantify these compounds in liquor samples. [] This is crucial for ensuring consumer safety by monitoring and controlling the levels of these potentially harmful substances in alcoholic beverages.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)

![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)